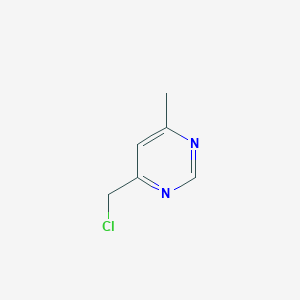

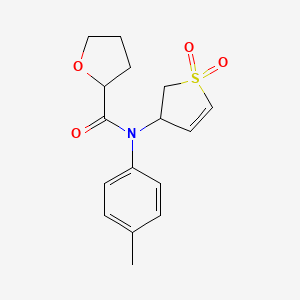

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a derivative of 1,2,4-oxadiazole . It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of substituted benzaldehyde with compound 2 in 1,4-dioxane, with the addition of a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, then poured into cold water. The crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can involve multiple steps . The specific reactions will depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using various analytical techniques . These can include determining the melting point, analyzing the IR spectrum to identify functional groups, and using NMR spectroscopy to determine the structure of the molecule .Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial and Antimycobacterial Activity : A study detailed the synthesis of nicotinohydrazide derivatives, including compounds with 1,3,4-oxadiazole rings, which were screened for their antimycobacterial activity. The inclusion of the oxadiazole moiety in these structures signifies the potential of such compounds for antimicrobial applications (R.V.Sidhaye et al., 2011).

Insecticidal Activity : Another research demonstrated the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid, indicating the potential use of these compounds in developing insecticidal agents (B. S. Holla et al., 2004).

Structural and Chemical Analysis

Protonation Sites and Hydrogen Bonding Analysis : Studies on N,4-diheteroaryl 2-aminothiazoles, including compounds with methoxypyridinyl groups, were conducted to understand their protonation sites and hydrogen bonding patterns. These analyses provide insights into the molecular structure and potential intermolecular interactions (Denise Böck et al., 2021).

Antimicrobial Activity of Pyrazoline Derivatives : Research on the synthesis of pyrazoline derivatives that contain pyridinyl groups has shown significant antimicrobial activity. These studies highlight the role of specific molecular structures in enhancing antimicrobial efficacy (Satyender Kumar et al., 2012).

Biochemical Applications

- Orexin Receptor Antagonism : Almorexant, a compound targeting the orexin receptor, which is structurally related to the discussed chemical class, has been studied for its potential in treating sleep disorders. This demonstrates the broader application of such molecular frameworks in therapeutic development (P. Malherbe et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKRGOZDOXTIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)

![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)

![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)

![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)